2-[(3,5-Ditert-butyl-2-hydroxyphenyl)methylamino]propanoic acid
Description
2-[(3,5-Ditert-butyl-2-hydroxyphenyl)methylamino]propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with a methylamino group linked to a 3,5-di-tert-butyl-2-hydroxyphenyl moiety. This structure combines a polar carboxylic acid group with a sterically hindered phenolic ring system, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-11(16(21)22)19-10-12-8-13(17(2,3)4)9-14(15(12)20)18(5,6)7/h8-9,11,19-20H,10H2,1-7H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLICZSSTQEKTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971770 | |
| Record name | N-[(3,5-Di-tert-butyl-2-hydroxyphenyl)methyl]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5634-26-4 | |
| Record name | N-[(3,5-Di-tert-butyl-2-hydroxyphenyl)methyl]alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[(3,5-Ditert-butyl-2-hydroxyphenyl)methylamino]propanoic acid, also known by its CAS number 5634-26-4, is a compound of interest due to its potential biological activities, particularly in the context of antioxidant properties and its applications in various fields including pharmaceuticals and food technology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables and case studies.
- Molecular Formula : C22H44O
- Molecular Weight : 324.591 g/mol
- Synonyms : N-[(3,5-Di-tert-butyl-2-hydroxyphenyl)methyl]alanine
Antioxidant Properties
The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Antioxidants are known to scavenge free radicals and prevent cellular damage. The antioxidant capacity of this compound can be compared to other known antioxidants.
Table 1: Antioxidant Activity Comparison
| Compound | % Inhibition of DPPH Radical | % Inhibition of Lipid Peroxidation |
|---|---|---|
| This compound | TBD | TBD |
| Butylated Hydroxytoluene (BHT) | 82.4% | 81.4% |
| Trolox | 82.4% | 83.4% |
Note: TBD indicates that specific values for the compound were not available in the reviewed literature.
The antioxidant activity is primarily attributed to the presence of the hydroxyl groups in its structure, which facilitate the donation of hydrogen atoms to free radicals, thereby neutralizing them. Studies have demonstrated that compounds with multiple phenolic groups tend to exhibit enhanced antioxidant properties due to their ability to stabilize radical species.
Study on Antioxidant Capacity
A recent study evaluated the antioxidant capacity of various synthesized compounds similar in structure to this compound. The results indicated that compounds with ortho-dihydroxy configurations showed superior radical scavenging abilities when tested against DPPH and lipid peroxidation assays .
Application in Food Technology
The compound has been investigated for its potential use as a food preservative due to its antioxidant properties. EFSA has assessed the safety of related compounds and concluded that they pose no significant risk when used within specified limits in food contact materials . This suggests a promising application for this compound in enhancing food shelf life.
Comparison with Similar Compounds
Key Observations :
- The tert-butyl groups in the target compound enhance steric shielding and lipophilicity compared to analogs with smaller substituents (e.g., methoxy, cyano) .
- The free hydroxyl group may enable hydrogen bonding or antioxidant activity, unlike Boc-protected or esterified derivatives .
Physicochemical Properties
While explicit data for the target compound is scarce, inferences can be drawn from analogs:
Key Differences :
Antioxidant Activity
The 2-hydroxyphenyl group is a hallmark of phenolic antioxidants (e.g., Trolox, BHT). The tert-butyl substituents likely enhance radical stabilization, as seen in 3,5-di-tert-butyl-4-hydroxybenzamide derivatives .
Enzyme Inhibition Potential
Amino acid derivatives with aromatic substituents (e.g., EP00361365’s mercaptomethyl analog) often target proteases or metalloenzymes . The target compound’s carboxylic acid group could chelate metal ions, while the bulky tert-butyl groups might hinder binding to shallow active sites.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2-[(3,5-Ditert-butyl-2-hydroxyphenyl)methylamino]propanoic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including protection/deprotection of functional groups. For example, tert-butyl groups on the phenolic ring require acid-resistant protection to prevent cleavage during subsequent steps. Computational reaction path search methods (e.g., quantum chemical calculations) can optimize reaction conditions, reducing trial-and-error approaches . Coupling agents like EDC/HOBt may facilitate amide bond formation between the phenolic derivative and the propanoic acid moiety.
Q. How should researchers characterize the structural configuration of this compound?
- Methodological Answer : Use spectroscopic techniques:
- NMR : - and -NMR confirm the tert-butyl groups (δ ~1.3 ppm for ) and the methylamino linkage.
- IR : The hydroxyl group (3200–3600 cm) and carboxylic acid (1700–1725 cm) provide functional group verification.
- X-ray crystallography : Resolves stereochemistry and intramolecular hydrogen bonding .
Q. What analytical techniques are critical for assessing purity in pharmaceutical research?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) separates impurities. Reference standards for propanoic acid derivatives (e.g., EP impurity profiling protocols) ensure accurate quantification . Mass spectrometry (LC-MS) confirms molecular weight and detects trace byproducts.
Advanced Research Questions
Q. How can computational modeling predict reactivity and optimize synthesis routes for novel derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and reaction pathways. For instance, ICReDD’s workflow integrates computational predictions with experimental validation to identify optimal catalysts/solvents for regioselective functionalization . Machine learning algorithms trained on reaction databases can propose novel derivatives with enhanced bioactivity.
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent systems). Researchers should:
- Validate bioactivity using orthogonal assays (e.g., enzymatic inhibition + cell viability).
- Control for compound stability (e.g., pH-dependent degradation via HPLC).
- Standardize antioxidant assays (e.g., DPPH radical scavenging vs. ORAC) to compare results .
Q. What challenges arise in elucidating the antioxidant mechanism of this compound, and how can they be addressed?
- Methodological Answer : The tert-butyl groups and phenolic hydroxyl contribute to radical scavenging, but mechanistic details require:
- EPR spectroscopy : Direct detection of radical intermediates.
- Computational studies : Simulate H-atom transfer energetics using DFT.
- Kinetic analysis : Compare rate constants for hydrogen donation vs. electron transfer .
Q. How can researchers study interactions between this compound and biological targets (e.g., enzymes)?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measures binding affinity in real time.
- Molecular docking : Predict binding modes using crystal structures of target proteins (e.g., COX-2).
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
Safety and Handling in Research Settings
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
